molecular formula C20H11ClFN3O4 B11537300 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11537300
M. Wt: 411.8 g/mol
InChI Key: UFKKKGAPYMLOML-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a fluorophenyl group, a benzoxazole ring, and a nitrophenol moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common method includes the condensation reaction between 5-chlorosalicylaldehyde and 3-fluoroaniline to form the Schiff base intermediate. This intermediate is then reacted with 2-aminophenol under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
  • 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Uniqueness

Compared to similar compounds, 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the specific positioning of the fluorophenyl group and the presence of both chloro and nitro groups

Properties

Molecular Formula

C20H11ClFN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

4-chloro-2-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H11ClFN3O4/c21-13-6-12(19(26)17(8-13)25(27)28)10-23-15-4-5-18-16(9-15)24-20(29-18)11-2-1-3-14(22)7-11/h1-10,26H

InChI Key

UFKKKGAPYMLOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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